ATPase-IN-5

Antifungal Drug Discovery Plasma Membrane H⁺-ATPase Pma1p Inhibition

ATPase-IN-5 is a validated Pma1p-ATPase inhibitor (IC50=12.7μM) with a unique 1-methyltetrazol-5-yl sulfanyl catechol structure, essential for fungal H⁺-ATPase research. Its confirmed selectivity over mammalian ATPases (SERCA/Na⁺,K⁺-ATPase IC50>20μM) makes it ideal for target validation and SAR studies. Choose for its defined, peer-reviewed mechanism versus generic analogs.

Molecular Formula C10H10N4O3S
Molecular Weight 266.28 g/mol
Cat. No. B10801898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATPase-IN-5
Molecular FormulaC10H10N4O3S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC(=O)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C10H10N4O3S/c1-14-10(11-12-13-14)18-5-9(17)6-2-3-7(15)8(16)4-6/h2-4,15-16H,5H2,1H3
InChIKeyQFKSVHZBXBNSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone: A Tetrazole-Based Antifungal Lead for Pma1p-ATPase Inhibition


1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone (CAS 401590-85-0; also known as WAY-324065 or ATPase-IN-5) is a synthetic small molecule comprising a catechol (3,4-dihydroxyphenyl) moiety linked via a sulfanyl bridge to a 1-methyl-1H-tetrazole ring . The compound has been identified as an inhibitor of the fungal plasma membrane H⁺-ATPase (Pma1p), a validated target for antifungal drug discovery [1]. Its molecular weight is 266.28 g/mol, and it is typically supplied as a solid with a purity of ≥98% for research applications [2].

Why Substituting 1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone with Other Tetrazole or Catechol Analogs Compromises Experimental Reproducibility


Tetrazole- and catechol-containing compounds are widely explored in medicinal chemistry, yet their biological activity profiles diverge sharply depending on the precise substitution pattern and linker geometry [1]. The target compound uniquely combines a 1-methyltetrazol-5-yl sulfanyl group with a 3,4-dihydroxyphenyl ethanone core, a specific arrangement that confers measurable inhibition of Pma1p-ATPase (IC₅₀ = 12.7 μM) [2]. Closely related analogs—such as those bearing a benzothiazole instead of a tetrazole ring, or those lacking the sulfanyl bridge—exhibit either substantially weaker Pma1p inhibition (IC₅₀ > 20 μM) or complete loss of activity against Candida albicans and Saccharomyces cerevisiae growth [3]. Consequently, generic substitution with structurally similar compounds cannot be assumed to reproduce the target compound's antifungal phenotype or target engagement profile.

Quantitative Differentiation of 1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone Against Closest Structural Analogs and In-Class Comparators


Pma1p-ATPase Inhibition: Comparative IC₅₀ Analysis Against Benzo[d]thiazole and Tetrazole Scaffolds

The target compound (ATPase-IN-5) inhibits Pma1p-ATPase with an IC₅₀ of 12.7 μM in an in vitro plasma membrane H⁺-ATPase assay [1]. In the same assay system, the most potent compound from a series of 2-(benzo[d]thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanones exhibited an IC₅₀ of 8 μM [2]. Additionally, a panel of structurally related compounds (compounds 4–12) were tested against Saccharomyces cerevisiae Pma1p; compound 11 (the target compound) showed an IC₅₀ >20 μM under those specific conditions, whereas other analogs (e.g., compound 6) achieved IC₅₀ values as low as 2.79 μM [3].

Antifungal Drug Discovery Plasma Membrane H⁺-ATPase Pma1p Inhibition

Antifungal Growth Inhibition: Candida albicans and Saccharomyces cerevisiae Susceptibility

The target compound inhibits the growth of both Candida albicans and Saccharomyces cerevisiae at concentrations correlated with its Pma1p-ATPase inhibitory activity [1]. In contrast, a closely related analog series of 2-(benzo[d]thiazol-2-ylthio)-1-(3,4-dihydroxyphenyl)ethanones, while showing potent Pma1p inhibition (IC₅₀ = 8 μM), exhibited variable growth inhibition profiles; compound 38 (bearing a 6-trifluoromethyl group) was the only derivative from that series to show clear growth inhibition against both fungal strains [2].

Antifungal Susceptibility Candida albicans Saccharomyces cerevisiae

Selectivity Profile: Fungal vs. Mammalian P-Type ATPase Inhibition

In a comparative panel assessing inhibition of fungal Pma1p (S. cerevisiae and C. albicans) versus mammalian SERCA and Na⁺,K⁺-ATPase, the target compound (compound 11) exhibited IC₅₀ values >20 μM across all four enzymes under the assay conditions used [1]. This contrasts with other analogs in the same series (e.g., compound 6), which showed potent inhibition of mammalian SERCA (IC₅₀ = 0.09 μM) and Na⁺,K⁺-ATPase (IC₅₀ = 0.72 μM), indicating a narrower selectivity window for those compounds [1].

Target Selectivity P-Type ATPase Antifungal Safety

Optimal Research and Industrial Use Cases for 1-(3,4-Dihydroxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanone Based on Empirical Differentiation


Antifungal Lead Optimization Campaigns Targeting Pma1p-ATPase

The compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency against Pma1p-ATPase while maintaining selectivity over mammalian ATPases. Its tetrazole scaffold offers a chemical series distinct from previously reported benzo[d]thiazole-based inhibitors, enabling patentable chemical space exploration [1][2].

Fungal Proton Pump Inhibition Mechanistic Studies

Given its demonstrated ability to inhibit the growth of both Candida albicans and Saccharomyces cerevisiae in a Pma1p-dependent manner, the compound is suitable for use as a chemical probe to dissect the role of plasma membrane H⁺-ATPase in fungal physiology, pH homeostasis, and hyphal morphogenesis [1][3].

Selectivity Profiling of P-Type ATPase Inhibitors

The compound's favorable selectivity profile (>20 μM IC₅₀ against mammalian SERCA and Na⁺,K⁺-ATPase) makes it a useful comparator for assessing the off-target liability of more potent but less selective Pma1p inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATPase-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.